2-(2-Chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile

Description

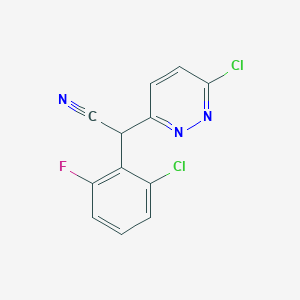

2-(2-Chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile is a bidentate aromatic compound featuring a chloro-fluorophenyl ring and a chloro-substituted pyridazine moiety connected via an acetonitrile linker. The molecular formula is C₁₂H₆Cl₂FN₃, with a molecular weight of 286.1 g/mol (estimated). The chloro and fluoro substituents on the phenyl ring (positions 2 and 6) and the chloro group on the pyridazine ring (position 6) confer distinct electronic and steric properties, making this compound relevant in agrochemical and pharmaceutical research .

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2FN3/c13-8-2-1-3-9(15)12(8)7(6-16)10-4-5-11(14)18-17-10/h1-5,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKNFVRIDSHDLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(C#N)C2=NN=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601181479 | |

| Record name | 6-Chloro-α-(2-chloro-6-fluorophenyl)-3-pyridazineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320419-48-5 | |

| Record name | 6-Chloro-α-(2-chloro-6-fluorophenyl)-3-pyridazineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320419-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-α-(2-chloro-6-fluorophenyl)-3-pyridazineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile typically involves multi-step organic reactions. One common approach is the reaction of 2-chloro-6-fluorophenylacetonitrile with 6-chloro-3-pyridazinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential in the development of pharmaceuticals, particularly as a lead compound for anti-cancer agents. Its structural analogs have been investigated for their ability to inhibit specific cancer cell lines, making it a candidate for further development in oncology.

Case Study:

A study conducted by Biagetti et al. (2009) explored the anti-tumor properties of similar compounds, demonstrating that modifications in the pyridazine ring can enhance biological activity against various cancer types .

Agrochemical Applications

In agriculture, compounds similar to 2-(2-Chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile have been utilized as herbicides and fungicides. Their effectiveness in controlling weeds and pests makes them valuable in crop protection.

Case Study:

Research indicates that the introduction of halogen substitutions (like chlorine and fluorine) can significantly improve the herbicidal efficacy of pyridazine derivatives . This has led to the development of new formulations that are more effective and environmentally friendly.

Mechanism of Action

The mechanism by which 2-(2-Chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Key Observations

Substituent Effects: The 2-chloro-6-fluorophenyl group in the target compound introduces strong electron-withdrawing effects compared to the 4-methylphenyl group in or the 4-chlorophenyl group in . The trifluoromethyl group in offers greater lipophilicity than chloro or fluoro substituents, which may enhance membrane permeability in agrochemical applications.

Functional Group Influence :

- The acetonitrile linker in the target compound and analogs provides rigidity and planar geometry, favoring π-π stacking interactions. In contrast, the malonate ester in introduces flexibility, making it more suitable as a synthetic intermediate.

Biological Relevance: Compounds with dual halogenation (e.g., target compound and ) are often explored for their enhanced bioactivity. For instance, the synergistic effect of Cl and F on the phenyl ring may improve pesticidal or herbicidal activity compared to mono-halogenated analogs.

Research Findings and Data Gaps

- Synthetic Accessibility : The target compound’s synthesis likely involves Ullmann or Suzuki couplings, similar to and , but requires precise control to avoid regiochemical byproducts due to the proximity of Cl and F on the phenyl ring.

- Biological Data : While structural analogs like and have documented roles in pesticide development and synthesis, respectively, direct biological data for the target compound are scarce. Further studies on its cytotoxicity, enzyme inhibition, and environmental persistence are needed.

- Thermodynamic Properties : The collision cross-section data for 2-chloro-6-fluorophenylacetonitrile (a fragment of the target compound) in suggests moderate polarity, which could inform solubility predictions.

Biological Activity

The compound 2-(2-Chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile , with CAS number 66549-06-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : CHClF N

- Molecular Weight : 208.62 g/mol

- CAS Number : 66549-06-2

- Physical State : Solid at room temperature

| Property | Value |

|---|---|

| Molecular Formula | CHClF N |

| Molecular Weight | 208.62 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The compound exhibits biological activity primarily through its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain enzyme pathways, contributing to its pharmacological effects. Specifically, it has been shown to interact with receptors involved in cell signaling and proliferation.

Anticancer Activity

Several studies have demonstrated the potential of this compound in cancer therapy. For instance, it has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study: Inhibition of Tumor Cell Proliferation

In a study conducted by Biagetti et al. (2009), the compound was tested against human cancer cell lines, revealing significant cytotoxic effects. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it possesses activity against a range of bacterial strains, indicating potential as a therapeutic agent in treating infections.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

Potential Therapeutic Uses

- Cancer Therapy : As noted, the compound shows promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Antimicrobial Agent : Its effectiveness against bacterial strains suggests potential use in treating infections.

- Cardiovascular Effects : Some derivatives have shown efficacy in lowering blood pressure by acting on angiotensin II receptors .

Safety Profile

While the compound exhibits beneficial biological activities, it is essential to assess its toxicity and safety profile. The compound is classified as harmful if ingested or if it comes into contact with skin . Further studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Chloro-6-fluorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile, and how can yield be improved?

- Methodology : Start with nucleophilic substitution or coupling reactions using halogenated precursors (e.g., 2-chloro-6-fluorophenyl derivatives and 6-chloropyridazine intermediates). Monitor reaction progress via HPLC or GC-MS. Optimize conditions (temperature, catalyst, solvent polarity) using Design of Experiments (DoE) to maximize yield. For example, highlights the use of Pd-catalyzed cross-coupling for similar chlorinated heterocycles, which could be adapted .

- Key Parameters : Reaction time (12-24 hrs), solvent (DMF or THF), and stoichiometric ratios (1:1.2 for aryl halide to nitrile).

Q. How can the structure of this compound be unambiguously confirmed?

- Analytical Workflow : Combine NMR (¹H, ¹³C, 2D-COSY), FT-IR (to confirm nitrile C≡N stretch at ~2200 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography (if crystalline) provides definitive confirmation, as demonstrated for analogous pyridazine derivatives in .

- Pitfalls : Impurities from byproducts (e.g., dehalogenated intermediates) may require purification via column chromatography (silica gel, hexane/EtOAc gradient).

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for in vitro assays?

- Methods : Determine solubility in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Calculate logP via shake-flask method or computational tools (e.g., ACD/Labs). provides protocols for logP determination in structurally similar nitriles .

Advanced Research Questions

Q. How does the electronic environment of the pyridazinyl group influence regioselectivity in substitution reactions?

- Mechanistic Insight : The electron-deficient pyridazine ring (due to two N atoms) directs electrophilic attacks to the 4-position, while nucleophilic substitutions favor the 3- or 6-chloro sites. Use DFT calculations (Gaussian 09) to map electrostatic potential surfaces. discusses nitrile reactivity in analogous heterocycles .

- Experimental Validation : Compare reaction outcomes using substituents with varying electron-withdrawing/donating groups (e.g., –CF₃ vs. –OCH₃).

Q. What are the environmental degradation pathways of this compound, and how persistent is it in soil/water systems?

- Ecotoxicology Study : Conduct OECD 301B (Ready Biodegradability) tests. Use LC-MS/MS to track degradation products (e.g., hydrolyzed nitrile to amide/carboxylic acid). outlines protocols for evaluating abiotic/biotic transformations in environmental compartments .

- Half-Life Estimation : Under simulated sunlight (UV irradiation), measure degradation kinetics in water (pH 7).

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for metabolite toxicity?

- In Vitro Assay : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via UPLC-QTOF-MS. Compare with in silico predictions (e.g., MetaSite). discusses bioactivation pathways for fluorinated aryl nitriles .

- Risk Assessment : Test metabolites for cytotoxicity (HepG2 cells) and genotoxicity (Ames test).

Data Contradiction & Validation

Q. Conflicting reports on the compound’s stability under acidic conditions: How to resolve discrepancies?

- Hypothesis Testing : Replicate studies under standardized conditions (e.g., 0.1M HCl, 37°C). Use kinetic modeling (zero/first-order) to quantify degradation rates. emphasizes pH-dependent stability in chlorinated pyrimidines, which may apply here .

- Root Cause Analysis : Check for impurities (e.g., residual catalysts) that accelerate decomposition.

Q. Discrepancies in reported bioactivity: Are these due to assay variability or compound aggregation?

- Troubleshooting : Perform dynamic light scattering (DLS) to detect aggregates. Re-test activity with 0.01% Tween-80 to prevent aggregation. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding. highlights the importance of controlling for matrix effects in bioassays .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.